3-(Morpholin-4-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Morpholin-4-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione is a complex organic compound that features a morpholine ring attached to an imidazolidine-2,4-dione core with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione typically involves a multi-step process. One common method includes the Mannich reaction, where formaldehyde, morpholine, and a suitable precursor such as 5,5-diphenylimidazolidine-2,4-dione are reacted together. The reaction is usually carried out in a solvent like ethanol or DMF (dimethylformamide) at elevated temperatures (around 60°C) with constant stirring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-4-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogenated phenyl groups.
Scientific Research Applications
3-(Morpholin-4-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The phenyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .
Comparison with Similar Compounds
Similar Compounds
3-(Morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione: Another Mannich base with a similar structure but different core.
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Shares the morpholine and phenyl groups but has a different core structure.
Uniqueness
3-(Morpholin-4-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione is unique due to its imidazolidine-2,4-dione core, which imparts specific chemical properties and reactivity. This makes it particularly valuable in applications where stability and specific interactions are required.
Properties
CAS No. |
856-85-9 |
---|---|
Molecular Formula |
C20H21N3O3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-(morpholin-4-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C20H21N3O3/c24-18-20(16-7-3-1-4-8-16,17-9-5-2-6-10-17)21-19(25)23(18)15-22-11-13-26-14-12-22/h1-10H,11-15H2,(H,21,25) |
InChI Key |
FJEONPZKBIRRAN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.